1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by:
- Substituents: Methyl groups at positions 1 and 4 of the pyrazole ring.
- Core Functional Groups: A primary amine at position 5 and a 3-oxabicyclo[3.1.0]hexane moiety at position 2.
- Structural Uniqueness: The 3-oxabicyclo[3.1.0]hexane group introduces a rigid, oxygen-containing bicyclic system, which may enhance metabolic stability and influence intermolecular interactions in biological systems .
While direct data on this compound’s synthesis are unavailable, analogous pyrazole derivatives are synthesized via multicomponent reactions (MCRs) or cyclization strategies. For instance, pyrano[2,3-c]pyrazoles are often prepared through one-pot reactions involving hydrazines, β-ketoesters, and aldehydes .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-(3-oxabicyclo[3.1.0]hexan-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-5-9(12-13(2)10(5)11)8-6-3-14-4-7(6)8/h6-8H,3-4,11H2,1-2H3 |
InChI Key |
LBMDEFXOGBZRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2C3C2COC3)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) or Co(II) catalysis . The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of robust catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts key structural features of the target compound with related pyrazole derivatives:
Key Observations :
- Rigidity vs.
- Electronic Effects: The amine group at position 5 enhances nucleophilicity, contrasting with the electron-withdrawing cyano (-CN) group in and .
Biological Activity
1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine (CAS No. 1861580-92-8) is a novel compound within the pyrazole class, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of 193.25 g/mol. The structure includes a bicyclic moiety which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1861580-92-8 |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is crucial for the development of anti-inflammatory drugs such as celecoxib.
- Anticancer Properties : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins.
- Antiviral Activity : Some pyrazole derivatives have shown potential against viral infections by interfering with viral replication mechanisms.
Study 1: Inhibition of COX Enzymes
A study conducted by El-Kashef et al. (2017) evaluated the inhibitory effects of various pyrazole derivatives on COX enzymes. The results demonstrated that compounds similar to this compound exhibited significant COX inhibition, suggesting potential for anti-inflammatory applications .
Study 2: Anticancer Activity
In vitro studies reported in the Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives could effectively inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways . The structural similarities with our compound suggest it may share these anticancer properties.
Study 3: Antiviral Potential
Research published in Pharmaceuticals indicated that pyrazole derivatives could inhibit viral replication in cell cultures, showcasing their potential as antiviral agents . The mechanism often involves interference with viral protein synthesis or replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
